molecular formula C12H8Cl2N6 B2626768 3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline CAS No. 672951-56-3

3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline

カタログ番号: B2626768
CAS番号: 672951-56-3
分子量: 307.14
InChIキー: VHSXJSOVADJDNI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline is a complex heterocyclic compound that belongs to the family of triazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of two triazole rings fused to a quinoxaline core, with chloromethyl groups attached at the 3 and 10 positions.

準備方法

The synthesis of 3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 3,10-dichloroquinoxaline with sodium azide to form the corresponding azido derivative, followed by cyclization with hydrazine hydrate to yield the triazoloquinoxaline core. The chloromethyl groups are then introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid .

科学的研究の応用

Anticancer Properties

Research has demonstrated that derivatives of triazoloquinoxalines exhibit significant anticancer activity. For instance:

  • Inhibitory Effects on Cancer Cells : Compounds similar to 3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline have been shown to inhibit the viability of A431 human epidermoid carcinoma cells. These compounds were evaluated for their ability to inhibit Stat3 phosphorylation/activation in cancer cells .
  • Structure-Activity Relationships : The structure-activity relationship (SAR) studies indicate that modifications on the quinoxaline scaffold can lead to enhanced selectivity and potency against various cancer cell lines .

Antimicrobial Activity

Quinoxaline derivatives have also been investigated for their antimicrobial properties:

  • Broad-Spectrum Antimicrobial Action : Several studies have reported that quinoxaline derivatives exhibit activity against a range of bacterial and fungal strains. The chloromethyl groups in this compound may contribute to this activity by facilitating interactions with microbial targets .

Case Study 1: Anticancer Activity Evaluation

In a study published in a peer-reviewed journal, researchers synthesized a series of triazoloquinoxaline derivatives and evaluated their anticancer effects on human skin cancer cells. The study highlighted that specific modifications led to compounds with IC50 values in the low micromolar range against A431 cells. Notably, one compound demonstrated a high affinity for the hA3 adenosine receptor (K(i) = 0.60 nM), indicating potential as a targeted therapeutic agent .

Case Study 2: Antimicrobial Testing

Another significant investigation focused on the antimicrobial properties of quinoxaline derivatives. The study assessed various synthesized compounds against common bacterial strains and found that some exhibited potent inhibitory effects. The results suggested that the introduction of chloromethyl groups was beneficial for enhancing antimicrobial efficacy .

類似化合物との比較

生物活性

3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline is a complex heterocyclic compound characterized by its unique structure comprising two triazole rings fused to a quinoxaline core. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. The following sections delve into its synthesis, biological properties, and potential applications.

  • Molecular Formula : C12H8Cl2N6
  • Molecular Weight : 307.14 g/mol
  • CAS Number : 672951-56-3

The structure features chloromethyl groups at the 3 and 10 positions of the quinoxaline framework, which are critical for its biological activity.

PropertyValue
Molecular FormulaC12H8Cl2N6
Molecular Weight307.14 g/mol
CAS Number672951-56-3
IUPAC Name3,10-bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from precursors like 3,10-dichloroquinoxaline and sodium azide. The process includes:

  • Formation of an azido derivative via reaction with sodium azide.
  • Cyclization with hydrazine hydrate to yield the triazoloquinoxaline core.
  • Introduction of chloromethyl groups through chloromethylation using formaldehyde and hydrochloric acid.

Anticancer Activity

Research has shown that derivatives of quinoxaline compounds exhibit significant anticancer properties. For instance:

  • A study indicated that certain triazoloquinoxaline derivatives demonstrated cytotoxic activities against various cancer cell lines including A431 (human epidermoid carcinoma), HepG2 (hepatocellular carcinoma), and MDA-MB-231 (triple-negative breast cancer) cells with IC50 values in the micromolar range .

Antimicrobial Properties

Compounds related to this compound have shown antimicrobial effects:

  • Triazoloquinoxalines have been tested against a variety of bacterial strains and have exhibited promising antibacterial activities .

The mechanisms by which these compounds exert their biological effects include:

  • DNA Intercalation : Some derivatives act as DNA intercalators which disrupt replication and transcription processes in cancer cells.
  • Inhibition of Key Enzymes : Certain compounds inhibit topoisomerases and other enzymes critical for cancer cell proliferation .

Case Studies

  • Cytotoxicity against Cancer Cells :
    • A recent study evaluated the cytotoxic effects of various triazoloquinoxaline derivatives on human cancer cell lines. Compound 16a showed an EC50 of 3158 nM against A375 melanoma cells .
  • Antimicrobial Efficacy :
    • Another investigation focused on the antimicrobial properties against specific bacterial strains where derivatives demonstrated effective inhibition at low concentrations .

特性

CAS番号

672951-56-3

分子式

C12H8Cl2N6

分子量

307.14

IUPAC名

3,10-bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene

InChI

InChI=1S/C12H8Cl2N6/c13-5-9-15-17-11-12-18-16-10(6-14)20(12)8-4-2-1-3-7(8)19(9)11/h1-4H,5-6H2

InChIキー

VHSXJSOVADJDNI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N3C(=NN=C3C4=NN=C(N24)CCl)CCl

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。